Siais178

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

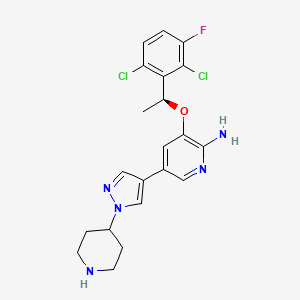

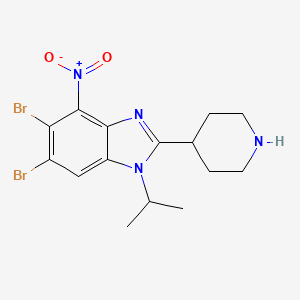

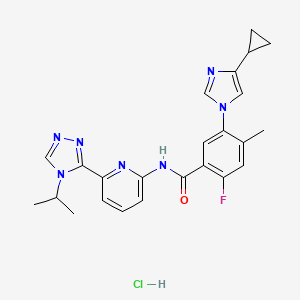

SIAIS178 is a potent and selective BCR-ABL degrader based on PROTAC technology . It is a hybrid molecule that connects the BCR-ABL kinase inhibitor dasatinib to a ligand for Von Hippel-Lindau (VHL) E3 ubiquitin ligase via an optimized linker . SIAIS178 targets BCR-ABL protein for VHL-mediated degradation .

Synthesis Analysis

The design, synthesis, and evaluation of SIAIS178 involved connecting dasatinib and VHL E3 ubiquitin ligase ligand by extensive optimization of linkers . The efforts yielded SIAIS178, which induces proper interaction between BCR-ABL and VHL ligase leading to effective degradation of BCR-ABL protein .Molecular Structure Analysis

The chemical formula of SIAIS178 is C50H62ClN11O6S2 . It has a molecular weight of 1012.68 . The hybrid molecule exhibits an improved kinase selectivity profile compared to dasatinib .Chemical Reactions Analysis

SIAIS178 causes effective degradation of BCR-ABL protein by recruiting Von Hippel-Lindau (VHL) E3 ubiquitin ligase . It has anticancer activity .Physical And Chemical Properties Analysis

SIAIS178 is a solid substance . It is soluble in DMSO up to 300 mg/mL (ultrasonic) . The storage conditions vary depending on the form and temperature .Applications De Recherche Scientifique

BCR-ABL Degradation in CML Treatment : SIAIS178 has been discovered as a novel proteolysis-targeting chimeric (PROTAC) molecule that targets BCR-ABL, the oncogenic fusion protein driving leukemogenesis in CML. By connecting dasatinib and VHL E3 ubiquitin ligase ligand through optimized linkers, SIAIS178 induces proper interaction between BCR-ABL and VHL ligase, leading to effective degradation of the BCR-ABL protein (Zhao et al., 2019).

Efficacy in Leukemic Cells and Tumor Regression : This degrader demonstrates significant growth inhibition of BCR-ABL+ leukemic cells in vitro and induces substantial tumor regression in K562 xenograft tumors in vivo. This indicates its potential as a powerful therapeutic option for CML treatment.

Addressing Clinical Resistance : SIAIS178 also degrades several clinically relevant resistance-conferring mutations, addressing a critical issue in CML treatment where long-term drug administration often leads to clinical resistance.

Mécanisme D'action

Safety and Hazards

Orientations Futures

SIAIS178 has shown significant growth inhibition of BCR-ABL+ leukemic cells in vitro and induced substantial tumor regression against K562 xenograft tumors in vivo . It also degrades several clinically relevant resistance-conferring mutations . These findings suggest that SIAIS178 warrants extensive further investigation for the treatment of BCR-ABL+ leukemia .

Propriétés

IUPAC Name |

N-(2-chloro-6-methylphenyl)-2-[[6-[4-[8-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-8-oxooctanoyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H62ClN11O6S2/c1-30-12-11-13-36(51)43(30)59-47(67)38-27-53-49(70-38)57-39-25-40(56-32(3)55-39)60-20-22-61(23-21-60)42(65)15-10-8-7-9-14-41(64)58-45(50(4,5)6)48(68)62-28-35(63)24-37(62)46(66)52-26-33-16-18-34(19-17-33)44-31(2)54-29-69-44/h11-13,16-19,25,27,29,35,37,45,63H,7-10,14-15,20-24,26,28H2,1-6H3,(H,52,66)(H,58,64)(H,59,67)(H,53,55,56,57)/t35-,37+,45-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGQREOJIRFCRKQ-ZIBKGDFVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)CCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)CCCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H62ClN11O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1012.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Siais178 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.